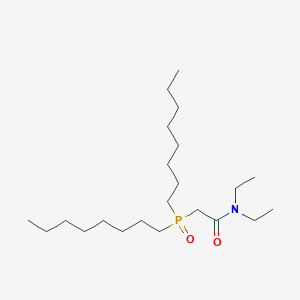
2-(Dioctylphosphoryl)-N,N-diethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dioctylphosphoryl)-N,N-diethylacetamide is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a phosphoryl group attached to a diethylacetamide moiety, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dioctylphosphoryl)-N,N-diethylacetamide typically involves the reaction of dioctylphosphoric acid with N,N-diethylacetamide under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the phosphoryl bond. Common reagents used in this synthesis include phosphorus oxychloride and triethylamine, which act as catalysts and dehydrating agents, respectively.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of high-purity reagents.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dioctylphosphoryl)-N,N-diethylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphoryl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction produces phosphines.
Applications De Recherche Scientifique
2-(Dioctylphosphoryl)-N,N-diethylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to interact with biological membranes.
Industry: It is used in the formulation of specialty chemicals and as an additive in lubricants and surfactants.
Mécanisme D'action
The mechanism of action of 2-(Dioctylphosphoryl)-N,N-diethylacetamide involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form strong bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cell membranes, altering their permeability and affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Dioctylphosphoryl)-N,N-dimethylacetamide
- 2-(Dioctylphosphoryl)-N,N-diethylpropionamide
- 2-(Dioctylphosphoryl)-N,N-diethylbutyramide
Uniqueness
2-(Dioctylphosphoryl)-N,N-diethylacetamide is unique due to its specific combination of a phosphoryl group with a diethylacetamide moiety. This structure imparts distinct chemical properties, such as enhanced solubility in organic solvents and the ability to form stable complexes with metal ions. These properties make it particularly useful in applications where other similar compounds may not perform as effectively.
Propriétés
Numéro CAS |
79391-55-2 |
|---|---|
Formule moléculaire |
C22H46NO2P |
Poids moléculaire |
387.6 g/mol |
Nom IUPAC |
2-dioctylphosphoryl-N,N-diethylacetamide |
InChI |
InChI=1S/C22H46NO2P/c1-5-9-11-13-15-17-19-26(25,20-18-16-14-12-10-6-2)21-22(24)23(7-3)8-4/h5-21H2,1-4H3 |
Clé InChI |
RAHNFADJANGZRK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCP(=O)(CCCCCCCC)CC(=O)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



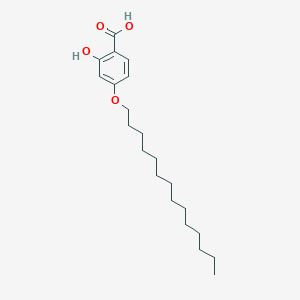

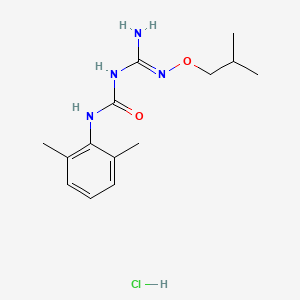

![[3-(methoxycarbonylamino)phenyl] N-ethyl-N-phenylcarbamate](/img/structure/B14443084.png)
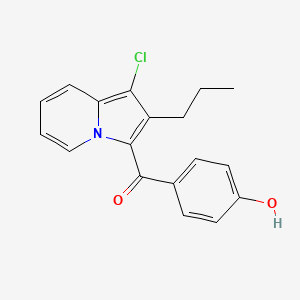

![N~1~,N~1~-Diethyl-N~2~-[4-(trifluoromethanesulfonyl)phenyl]ethane-1,2-diamine](/img/structure/B14443090.png)
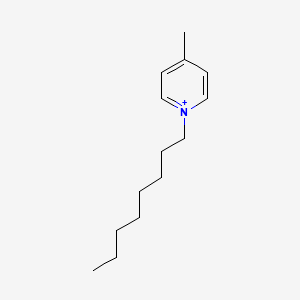
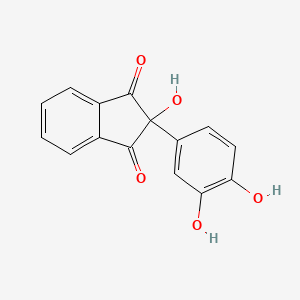

![2-[2-(3H-Indol-3-ylidene)ethylidene]-1-methyl-1,2-dihydroquinoline](/img/structure/B14443127.png)
![Methyl [3-(morpholin-4-yl)propyl]carbamodithioate](/img/structure/B14443130.png)
